Cas no 2228084-50-0 (methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate)

methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate
- 2228084-50-0
- EN300-1768060
-
- インチ: 1S/C10H22N2O2/c1-10(2,6-7-12(3)4)8(11)9(13)14-5/h8H,6-7,11H2,1-5H3
- InChIKey: KBKXMSBEVQTGDT-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C(C)(C)CCN(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 202.168127949g/mol
- どういたいしつりょう: 202.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.6Ų
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768060-0.05g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1768060-1.0g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1768060-1g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1768060-5g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1768060-0.5g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1768060-2.5g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1768060-10.0g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1768060-0.1g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1768060-10g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1768060-0.25g |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate |
2228084-50-0 | 0.25g |
$1381.0 | 2023-09-20 |
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoateに関する追加情報
Methyl 2-Amino-5-(Dimethylamino)-3,3-Dimethylpentanoate: A Comprehensive Overview
Methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate, with the CAS number 2228084-50-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate, is characterized by its unique structure and potential applications in drug development and chemical synthesis. Recent advancements in chemical research have shed light on its properties, making it a subject of growing attention among scientists and researchers.
The molecular structure of methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate is notable for its combination of amino and dimethylamino groups, which contribute to its functional diversity. The presence of these groups allows the compound to participate in various biochemical reactions, making it a valuable tool in the study of enzyme mechanisms and drug design. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of peptide chemistry and medicinal agents.
One of the key areas where methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate has shown promise is in its application as a chiral auxiliary. Chiral auxiliaries are widely used in asymmetric synthesis to control the stereochemistry of organic compounds. By incorporating this compound into synthetic pathways, researchers have been able to achieve higher enantioselectivity in the production of complex molecules. This advancement has been particularly beneficial in the pharmaceutical industry, where the stereochemistry of drugs plays a critical role in their efficacy and safety.
In addition to its role as a chiral auxiliary, methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate has also been investigated for its potential as a building block in the construction of bioactive compounds. Recent research has demonstrated its utility in the synthesis of peptide analogs and other biologically relevant molecules. These findings underscore its importance as a versatile reagent in modern organic chemistry.
The physical and chemical properties of methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate have been extensively studied to better understand its behavior under various conditions. Its solubility, stability, and reactivity are factors that influence its applicability in different chemical processes. For instance, its ability to form stable amide bonds makes it an ideal candidate for use in peptide synthesis. Furthermore, its compatibility with common organic solvents facilitates its use in large-scale synthetic procedures.
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the structural and dynamic properties of methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming its molecular structure and purity. These studies have also provided valuable information about its conformational flexibility and intermolecular interactions, which are crucial for understanding its reactivity and functionality.
Another area of interest surrounding methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate is its potential applications in materials science. Researchers have explored its use as a component in polymer synthesis and as a modifier for improving the properties of existing materials. Its ability to form cross-linked networks has been leveraged to develop novel materials with enhanced mechanical and thermal stability.
Moreover, methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate has been studied for its environmental impact and biodegradability. As concerns about sustainability grow within the chemical industry, understanding the environmental fate of such compounds becomes increasingly important. Recent studies have focused on assessing its degradation pathways under various environmental conditions, with promising results indicating that it can be effectively metabolized by microbial communities.
In conclusion, methyl 2-amino-5-(dimethylamino)-3,3-dimethylpentanoate (CAS No.: 2228084-50-0) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug development, and materials science. As research continues to uncover new insights into its structure and functionality, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.
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